5-Hexen-3-one, 4,5-dihydroxy- (9CI)
Description
5-Hexen-3-one, 4,5-dihydroxy- (9CI) (CAS: 107229-53-8) is a heterocyclic organic compound classified under biochemicals with high purity grades . Its molecular formula is inferred as C₆H₁₀O₃, derived from a hexenone backbone (C₆H₁₀O) with two hydroxyl (-OH) groups at positions 4 and 5. This compound is structurally characterized by a ketone group at position 3, a double bond at position 5, and adjacent hydroxyl groups, which may influence its polarity, solubility, and reactivity.
Properties
CAS No. |
121197-12-4 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.143 |
IUPAC Name |
4,5-dihydroxyhex-5-en-3-one |
InChI |
InChI=1S/C6H10O3/c1-3-5(8)6(9)4(2)7/h6-7,9H,2-3H2,1H3 |
InChI Key |
UKHLZYXTULWTNR-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(C(=C)O)O |
Synonyms |
5-Hexen-3-one, 4,5-dihydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Hydroxyl Group Positioning: The dihydroxy groups in the target compound likely increase its solubility in polar solvents compared to mono-hydroxy analogs like 4-Hexen-3-one, 5-hydroxy- (Z)- (9CI) (C₆H₁₀O₂) .
- Amino vs. Nitro Substitutions: The presence of an amine group in 4-Hexen-3-one, 5-amino-2-hydroxy- (Z)- (9CI) (C₆H₁₁NO₂) contrasts with the nitro group in 5-Hexen-3-yn-2-one, 6-nitro- (E)- (9CI) (C₆H₅NO₃). The former may participate in acid-base reactions, while the latter is strongly electron-withdrawing .
- Alkyne vs.
Physicochemical Properties
- Molecular Weight: The target compound (130.14 g/mol) is heavier than mono-hydroxy analogs (e.g., 114.14 g/mol) due to the additional hydroxyl group .
- Polarity : Adjacent dihydroxy groups in the target compound likely result in higher polarity compared to compounds with isolated functional groups .
- Steric Effects : Methyl-substituted derivatives like 5-Hexen-2-one, 3-hydroxy-5-methyl- (9CI) may exhibit reduced reactivity in sterically demanding reactions .
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